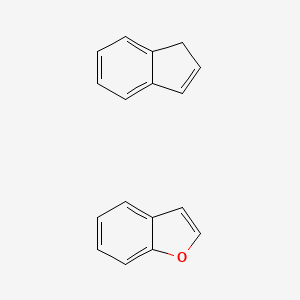
1-benzofuran;1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzofuran;1H-indene is a compound that combines the structural features of benzofuran and indene. Benzofuran is a heterocyclic compound consisting of a benzene ring fused to a furan ring, while indene is a bicyclic compound with a benzene ring fused to a cyclopentene ring. The combination of these two structures results in a unique compound with interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzofuran;1H-indene can be achieved through various methods. One common approach involves the condensation of ninhydrin with phenylcarbamates in the presence of concentrated sulfuric acid at 20°C. This reaction yields substituted 1H-indene-1,3(2H)-diones, which can be further transformed into indeno1,2-bbenzofuran-10-one derivatives by heating with phenols in glacial acetic acid at 60°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzofuran;1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted benzofurans, indenes, and their respective quinones and dihydro derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
1-Benzofuran; 1H-indene derivatives have shown promise in anticancer research. For instance, studies indicate that certain derivatives exhibit significant cytotoxic effects against breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, making these compounds valuable candidates for further development as anticancer agents .
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of 1-benzofuran; 1H-indene derivatives. These compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s disease. They are believed to enhance neuronal survival and reduce oxidative stress, which is crucial in the pathophysiology of neurodegeneration .
Organic Synthesis
Synthesis of Novel Derivatives
The compound serves as a versatile building block in organic synthesis. Recent methodologies have focused on synthesizing novel benzofuran derivatives through various catalytic processes, including DMAP-mediated reactions. These synthetic routes allow for the efficient construction of complex molecular architectures that can be further functionalized for specific applications .
Case Study: Tandem Cyclization Reactions
A notable case study involves the use of 1-benzofuran; 1H-indene in tandem cyclization reactions to produce spiro-dihydrobenzofuran derivatives. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in creating diverse chemical entities with potential biological activity .
Material Science
Adhesive Applications
In material science, 1-benzofuran; 1H-indene has been explored for its role in adhesive formulations. Its unique chemical properties enable it to act as a key component in water-dispersible adhesive compositions. These adhesives are particularly useful in applications where strong bonding is required without compromising environmental safety .
Table 1: Summary of Biological Activities
Table 2: Synthetic Methods for Derivatives
Mécanisme D'action
The mechanism of action of 1-benzofuran;1H-indene involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like carbonic anhydrase and tyrosinase, leading to therapeutic effects. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and resulting in biological effects .
Comparaison Avec Des Composés Similaires
1-benzofuran;1H-indene can be compared with other similar compounds, such as:
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of the oxygen atom.
Benzothiophene: An analog with a sulfur atom instead of the oxygen atom.
These compounds share some structural similarities but differ in their chemical and biological properties, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
35343-70-5 |
|---|---|
Formule moléculaire |
C17H14O |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
1-benzofuran;1H-indene |
InChI |
InChI=1S/C9H8.C8H6O/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-8-7(3-1)5-6-9-8/h1-6H,7H2;1-6H |
Clé InChI |
KPAPHODVWOVUJL-UHFFFAOYSA-N |
SMILES |
C1C=CC2=CC=CC=C21.C1=CC=C2C(=C1)C=CO2 |
SMILES canonique |
C1C=CC2=CC=CC=C21.C1=CC=C2C(=C1)C=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















